Ethyl 3-amino-2-(methylamino)isonicotinate
Description
Ethyl 3-amino-2-(methylamino)isonicotinate is a pyridine-based ester derivative featuring amino and methylamino substituents at the 2- and 3-positions of the isonicotinate scaffold. The compound’s amino groups likely enhance hydrogen-bonding capacity and solubility compared to halogenated or alkylated analogues, making it relevant in medicinal chemistry or materials science .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 3-amino-2-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-3-14-9(13)6-4-5-12-8(11-2)7(6)10/h4-5H,3,10H2,1-2H3,(H,11,12) |
InChI Key |
IBSIATHAKHVOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)NC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(methylamino)isonicotinate typically involves the reaction of isonicotinic acid with ethyl alcohol in the presence of a catalyst The reaction conditions often include heating and the use of a dehydrating agent to facilitate esterification
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(methylamino)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-amino-2-(methylamino)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-(methylamino)isonicotinate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl Isonicotinate Derivatives
*Assumed molecular formula based on substituents.
Key Findings:
Reactivity: Ethyl isonicotinate (74) undergoes heteroarylation with toluene derivatives in the presence of NaF, yielding products like ethyl 2-(1-phenylethyl)isonicotinate (74% yield) . This compound’s amino groups may facilitate nucleophilic substitution or catalytic transformations. Brominated derivatives (e.g., Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) exhibit electrophilic reactivity suitable for Suzuki-Miyaura cross-coupling .
Cocrystallization: Structural similarity between ethyl isonicotinate and methyl isonicotinate enhances cocrystal formation with shared coformers, as predicted by graph convolution networks (GCN) . The amino groups in this compound may further stabilize cocrystals via H-bonding.
Stability and Applications: Fluorinated derivatives (e.g., Ethyl 3-fluoro-2-methylisonicotinate) demonstrate improved metabolic stability, critical for radiopharmaceuticals like [¹⁸F]-labeled compounds . The amino/methylamino groups in the target compound could similarly influence bioavailability.
Synthetic Methods :
- Enzymatic catalysis and NaF-mediated protocols (as in ) are viable for synthesizing ethyl isonicotinate derivatives. The target compound may require protective-group strategies to preserve amine functionality during synthesis.
Research Implications and Limitations
- Gaps in Data: Direct experimental studies on this compound are absent in the provided evidence. Properties are inferred from analogues, necessitating validation via DFT calculations or experimental characterization.
- Potential Applications: The compound’s dual amino groups position it as a candidate for drug discovery (e.g., kinase inhibitors) or as a ligand in coordination chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
